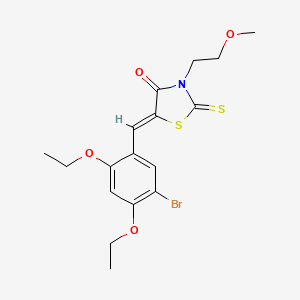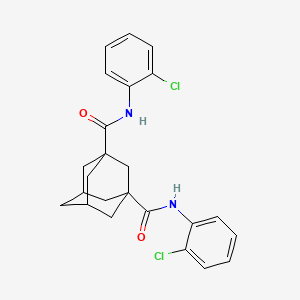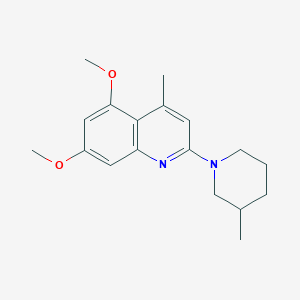![molecular formula C15H11IN2O2S B5102224 5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5102224.png)
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-iodophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as IodoPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IodoPA belongs to the thiazolidinedione class of compounds and has been studied extensively for its biological and pharmacological properties.
作用機序
The mechanism of action of IodoPA is not fully understood, but it is believed to act on various signaling pathways involved in cell growth and survival. IodoPA has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are two key signaling proteins involved in cancer cell growth. In addition, IodoPA has been shown to activate AMP-activated protein kinase (AMPK), which plays a role in regulating glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects
IodoPA has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-diabetic effects. Studies have shown that IodoPA can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and improve insulin sensitivity. In addition, IodoPA has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of IodoPA is its high purity and yield, which makes it a valuable compound for scientific research. In addition, IodoPA has been shown to have low toxicity and good stability, making it suitable for in vitro and in vivo studies. However, one limitation of IodoPA is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on IodoPA, including:
1. Investigating the potential of IodoPA as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
2. Exploring the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of IodoPA.
3. Developing novel formulations or delivery systems to improve the solubility and bioavailability of IodoPA.
4. Conducting clinical trials to evaluate the safety and efficacy of IodoPA in human subjects.
5. Studying the potential of IodoPA as a lead compound for the development of new drugs with improved pharmacological properties.
Conclusion
In conclusion, IodoPA is a promising compound with potential therapeutic applications in various diseases. Its high purity and yield, low toxicity, and good stability make it a valuable compound for scientific research. Future research on IodoPA may lead to the development of new drugs with improved efficacy and safety profiles.
合成法
IodoPA can be synthesized through a multi-step process involving the reaction of 4-iodoaniline with thionyl chloride to form the corresponding chloro compound. This intermediate is then reacted with phenylglyoxal to form the desired thiazolidinedione product. The synthesis of IodoPA has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
科学的研究の応用
IodoPA has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that IodoPA can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, IodoPA has been shown to have anti-inflammatory effects and can improve insulin sensitivity, making it a potential treatment for diabetes.
特性
IUPAC Name |
5-(4-iodoanilino)-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11IN2O2S/c16-10-6-8-11(9-7-10)17-13-14(19)18(15(20)21-13)12-4-2-1-3-5-12/h1-9,13,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHVZOSSVANIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)



![2-(4-bromophenyl)-2-oxoethyl 4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoate](/img/structure/B5102178.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)

![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)

![3,8-dichloro-4b,9b-diphenyl-5-(trifluoroacetyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5102221.png)